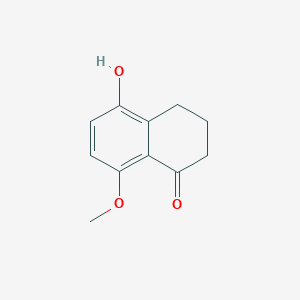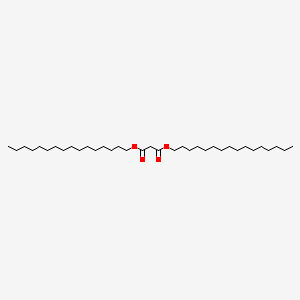![molecular formula C15H13BrO3 B8760265 2-[2-(benzyloxy)-5-bromophenyl]acetic acid](/img/structure/B8760265.png)
2-[2-(benzyloxy)-5-bromophenyl]acetic acid
Descripción general
Descripción
2-[2-(benzyloxy)-5-bromophenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group and a bromine atom attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)-5-bromophenyl]acetic acid typically involves the bromination of 2-(benzyloxy)phenylacetic acid. The process begins with the preparation of 2-(benzyloxy)phenylacetic acid, which can be synthesized by reacting benzyloxyacetic acid with a suitable brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(benzyloxy)-5-bromophenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: 2-(benzyloxy)phenylacetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(benzyloxy)-5-bromophenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzyloxy)phenylacetic acid
- 2-(benzyloxy)-5-chlorophenylacetic acid
- 2-(benzyloxy)-5-fluorophenylacetic acid
Uniqueness
2-[2-(benzyloxy)-5-bromophenyl]acetic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems compared to its chloro or fluoro analogs. The bromine atom also provides a handle for further functionalization through substitution reactions .
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
2-(5-bromo-2-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13BrO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Clave InChI |
HSJKLTHDLBXYAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
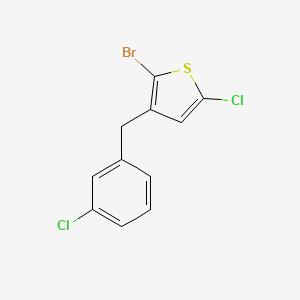
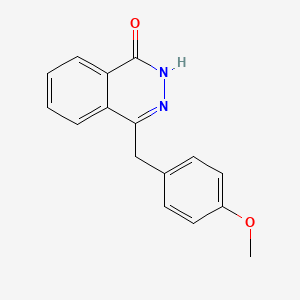
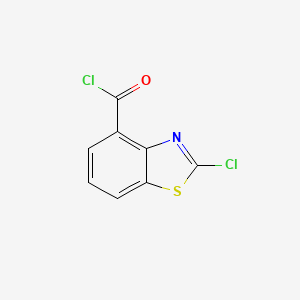
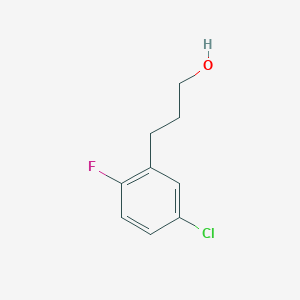
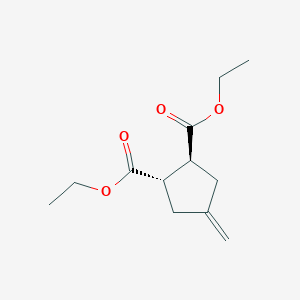
![Ethyl 3-[(ethoxycarbonyl)amino]-3-oxopropanoate](/img/structure/B8760222.png)
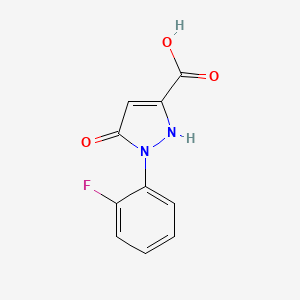
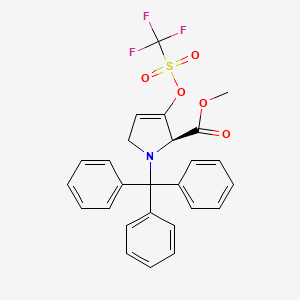
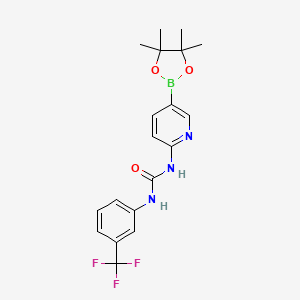
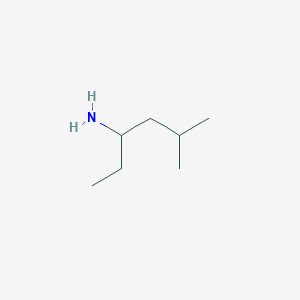

![3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde](/img/structure/B8760272.png)
